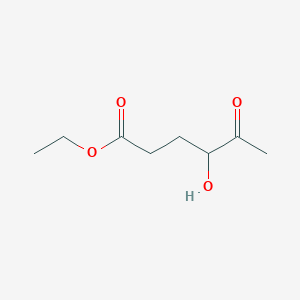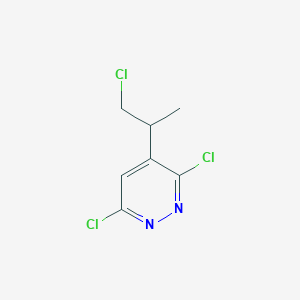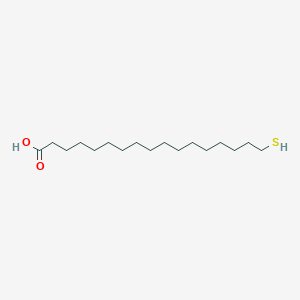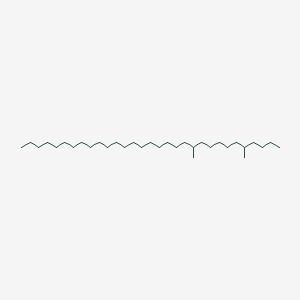
5,11-Dimethylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethylhentriacontane is a hydrocarbon compound with the molecular formula C33H68. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the 5th and 11th carbon atoms of the hentriacontane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of hentriacontane with methyl chloride.
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with hentriacontane to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are typically carried out under the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes and alkyl-substituted alkanes.
Aplicaciones Científicas De Investigación
5,11-Dimethylhentriacontane has various applications in scientific research, including:
Chemistry: It is used as a model compound for studying the properties and reactivity of long-chain alkanes.
Medicine: It is used in research on the pharmacokinetics and metabolism of long-chain hydrocarbons.
Industry: It is used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethylhentriacontane involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing the behavior and physiology of organisms. For example, in insects, it may bind to olfactory receptors, triggering a cascade of biochemical events that result in changes in behavior .
Comparación Con Compuestos Similares
Similar Compounds
Hentriacontane: A straight-chain hydrocarbon with the molecular formula C31H64.
11,15-Dimethylhentriacontane: A similar compound with methyl groups attached to the 11th and 15th carbon atoms.
5,13-Dimethylhentriacontane: A similar compound with methyl groups attached to the 5th and 13th carbon atoms.
Uniqueness
5,11-Dimethylhentriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure also affects its biological activity and interactions with other molecules.
Propiedades
Número CAS |
110371-65-8 |
|---|---|
Fórmula molecular |
C33H68 |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
5,11-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-33(4)31-27-24-26-30-32(3)28-8-6-2/h32-33H,5-31H2,1-4H3 |
Clave InChI |
SCMHTIXJMWTUFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


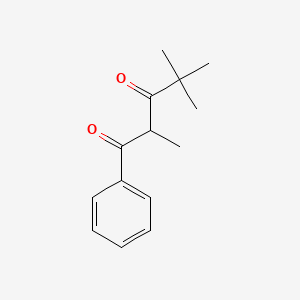


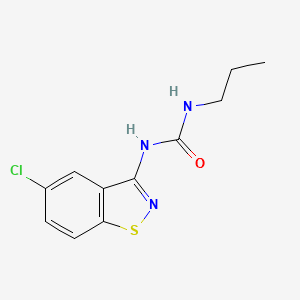

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)


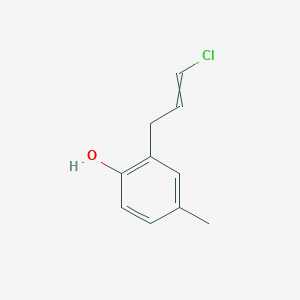
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
